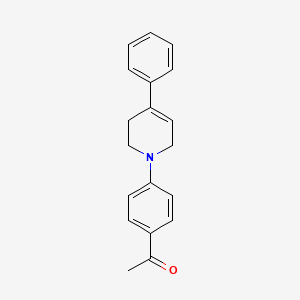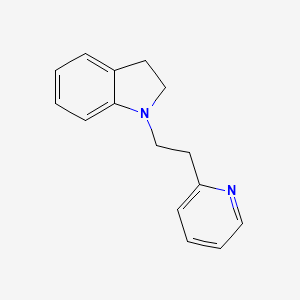
Indoline, 1-(2-(2-pyridyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indoline, 1-(2-(2-pyridyl)ethyl)- is a heterocyclic organic compound that features an indoline core with a 2-pyridyl ethyl substituent. This compound is part of the indole family, which is known for its wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Indoline, 1-(2-(2-pyridyl)ethyl)- typically involves the cyclization of N-allylated anilines. One common method is the one-pot silver-catalyzed radical cyclization, where an unactivated double bond acts as the radical acceptor . Another method involves the Fischer indolization reaction, where enol intermediates are exposed to acidic conditions to yield the indoline product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Catalysts and reaction conditions are often fine-tuned to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Indoline, 1-(2-(2-pyridyl)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the indoline to an indole derivative.
Reduction: Reduction reactions can modify the pyridyl group or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields indole derivatives, while substitution reactions can introduce various functional groups onto the pyridyl ring .
科学研究应用
Indoline, 1-(2-(2-pyridyl)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of Indoline, 1-(2-(2-pyridyl)ethyl)- involves its interaction with various molecular targets and pathways. The indoline core can interact with biological receptors, enzymes, and other proteins, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Indole: A closely related compound with a similar structure but different substituents.
Indoline: The parent compound without the pyridyl ethyl substituent.
Pyridine: A simpler aromatic compound with a nitrogen atom in the ring.
Uniqueness
Indoline, 1-(2-(2-pyridyl)ethyl)- is unique due to its specific combination of an indoline core and a pyridyl ethyl substituent. This structure imparts unique chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
14845-02-4 |
|---|---|
分子式 |
C15H16N2 |
分子量 |
224.30 g/mol |
IUPAC 名称 |
1-(2-pyridin-2-ylethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C15H16N2/c1-2-7-15-13(5-1)8-11-17(15)12-9-14-6-3-4-10-16-14/h1-7,10H,8-9,11-12H2 |
InChI 键 |
JZHBBTBIFNAYGW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C21)CCC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


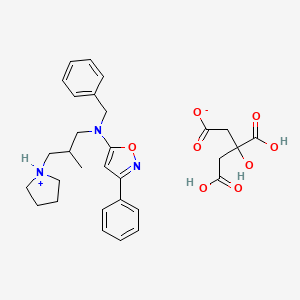
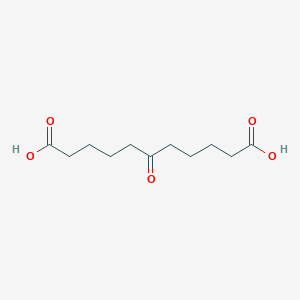

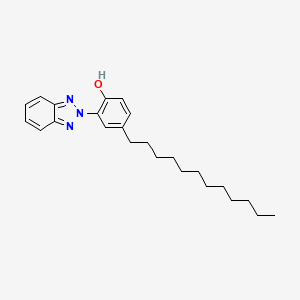
![2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol](/img/structure/B13738614.png)
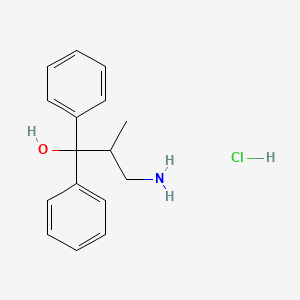

![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)

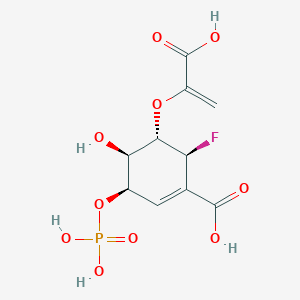
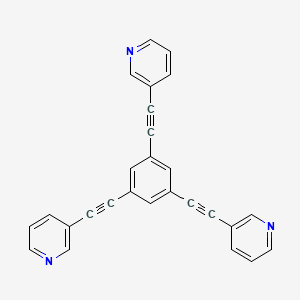
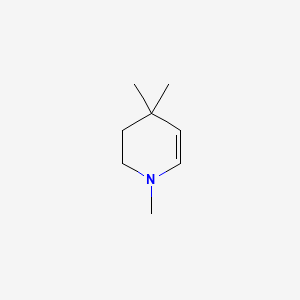
![benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)
